molecular formula C26H30N2O6S B5044070 N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide

N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide

Cat. No.: B5044070
M. Wt: 498.6 g/mol
InChI Key: NWPYJJGQJZXOHQ-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group, a dimethoxyphenyl sulfonyl group, and a methoxyphenyl ethyl group attached to a glycinamide backbone, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction with benzyl chloride and a suitable base.

    Introduction of the Dimethoxyphenyl Sulfonyl Group: This step involves the reaction of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base.

    Attachment of the Methoxyphenyl Ethyl Group: The final step involves the reaction of the intermediate with 2-(4-methoxyphenyl)ethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl or sulfonyl derivatives.

Scientific Research Applications

N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide shares similarities with other sulfonyl glycinamide derivatives.
  • Compounds such as N2-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-hydroxyphenyl)ethyl]glycinamide and N2-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-chlorophenyl)ethyl]glycinamide are structurally related.

Uniqueness

  • The presence of the methoxyphenyl ethyl group distinguishes N2-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide from its analogs.
  • This unique structural feature may confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6S/c1-32-22-11-9-20(10-12-22)15-16-27-26(29)19-28(18-21-7-5-4-6-8-21)35(30,31)23-13-14-24(33-2)25(17-23)34-3/h4-14,17H,15-16,18-19H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPYJJGQJZXOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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